

# 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde

## CAS number

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### Compound of Interest

Compound Name: 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1299040

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An In-depth Technical Guide to **3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde**

CAS Number: 350997-67-0

This technical guide provides a comprehensive overview of **3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde**, a versatile heterocyclic compound with significant applications in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

## Physicochemical Properties

**3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde** is an off-white powder with the molecular formula  $C_{10}H_7ClN_2O$ .<sup>[1]</sup> It serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly in the development of anti-inflammatory and anti-cancer agents.<sup>[1]</sup>

Property	Value	Reference
CAS Number	350997-67-0	[1]
Molecular Formula	C <sub>10</sub> H <sub>7</sub> ClN <sub>2</sub> O	[1]
Molecular Weight	206.63 g/mol	[1]
Appearance	Off-white powder	[1]
Melting Point	137-145 °C	[1]
Purity	≥ 97% (HPLC)	[1]
Storage Conditions	0-8°C	[1]

## Synthesis

The primary route for the synthesis of **3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde** is through the Vilsmeier-Haack reaction of the corresponding hydrazone derived from 4-chloroacetophenone. This method is widely employed for the preparation of pyrazole-4-carbaldehydes.

### Experimental Protocol: Vilsmeier-Haack Synthesis

This protocol is a representative method adapted from the synthesis of structurally similar pyrazole-4-carbaldehydes.

Step 1: Synthesis of 1-(4-chlorophenyl)ethan-1-one hydrazone

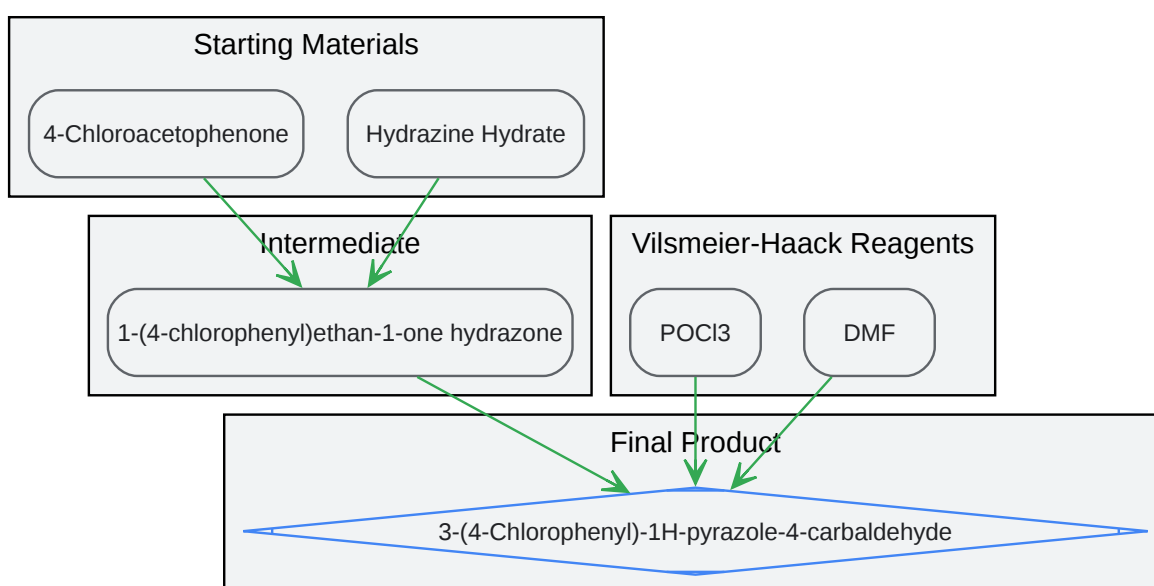
- To a solution of 4-chloroacetophenone (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).
- Add a catalytic amount of glacial acetic acid.
- Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture and pour it into crushed ice.

- Filter the precipitated solid, wash with cold water, and dry to obtain the hydrazone.

### Step 2: Synthesis of **3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde**

- Prepare the Vilsmeier reagent by adding phosphorus oxychloride ( $\text{POCl}_3$ , 3 equivalents) dropwise to ice-cold N,N-dimethylformamide (DMF, 3 equivalents) with continuous stirring.
- To this cold Vilsmeier reagent, add a solution of 1-(4-chlorophenyl)ethan-1-one hydrazone (1 equivalent) in DMF dropwise.
- Allow the reaction mixture to warm to room temperature and then heat at 60-80°C for 3-4 hours.
- After the reaction is complete, pour the mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate or potassium carbonate.
- The resulting precipitate is filtered, washed with water, and dried.
- The crude product can be purified by recrystallization from ethanol or by column chromatography.

## Synthesis Workflow Diagram



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Caption: Synthetic workflow for **3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde**.

## Biological Activity

The pyrazole scaffold is a well-known pharmacophore, and derivatives of **3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde** have shown promising anticancer and anti-inflammatory activities.

## Anticancer Activity

While specific IC<sub>50</sub> values for the title compound are not readily available in the public domain, a derivative, 6-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][2][3][4]triazolo[3,4-b][2][4][5]thiadiazole (CPNT), has demonstrated potent cytotoxic effects.

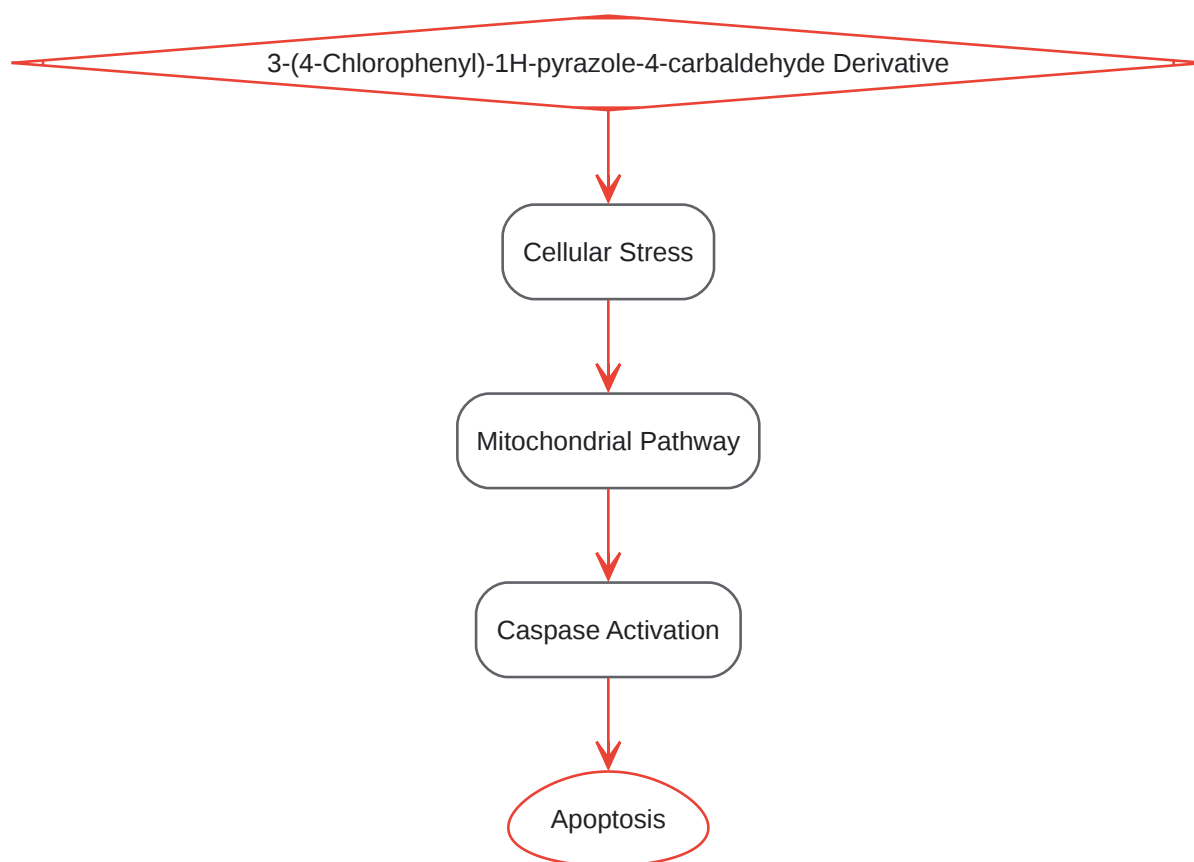
Derivative	Cell Line	Activity (IC <sub>50</sub> )	Reference
CPNT	HepG2 (Human Liver Carcinoma)	0.8 µg/mL	[6]

This potent activity of a direct derivative highlights the potential of the **3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde** core in the development of novel anticancer agents. The mechanism of action for the derivative was found to be the induction of apoptosis.[6]

The following is a standard protocol for determining the in vitro cytotoxicity of a compound against a cancer cell line like HepG2.

- **Cell Seeding:** Seed HepG2 cells in a 96-well plate at a density of  $1 \times 10^4$  cells/well and incubate for 24 hours to allow for cell attachment.[7]
- **Compound Treatment:** Prepare serial dilutions of **3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde** in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%. Replace the old medium with the medium containing different concentrations of the test compound. Include a vehicle control (medium with solvent) and a blank (medium only).

- Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC<sub>50</sub> value is determined by plotting the cell viability against the compound concentration.



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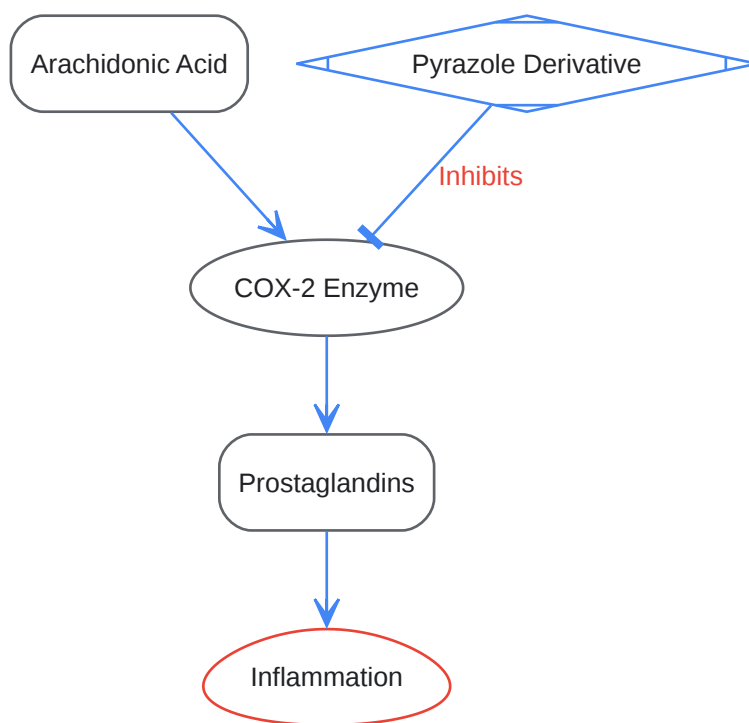
Caption: Inferred apoptotic pathway initiated by the pyrazole derivative.

## Anti-inflammatory Activity

Many pyrazole derivatives are known to exhibit anti-inflammatory properties, often through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[8] The inhibition of COX-2 prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[9] While quantitative data for the title compound is not available, its structural similarity to known COX-2 inhibitors suggests it is a promising candidate for the development of anti-inflammatory drugs.

This is a standard in vivo model to screen for acute anti-inflammatory activity.

- **Animal Acclimatization:** Acclimatize male Wistar rats for one week under standard laboratory conditions.
- **Compound Administration:** Administer **3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde** (dissolved or suspended in a suitable vehicle) orally or intraperitoneally to the test group of rats. The control group receives only the vehicle. A standard drug like indomethacin is used as a positive control.
- **Induction of Inflammation:** After 30-60 minutes of compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[10]
- **Measurement of Paw Edema:** Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[10]
- **Data Analysis:** Calculate the percentage inhibition of edema for the treated groups compared to the control group.



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Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.

## Spectroscopic Characterization

Detailed spectroscopic data for **3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde** is not widely published. However, based on the analysis of structurally similar compounds, the following characteristic spectral features are expected.

Technique	Expected Data
$^1\text{H}$ NMR	Aromatic protons (chlorophenyl and pyrazole rings): $\delta$ 7.0-8.5 ppm; Aldehyde proton: $\delta$ 9.5-10.5 ppm (singlet); NH proton (pyrazole): broad singlet, chemical shift can vary.
$^{13}\text{C}$ NMR	Aromatic carbons: $\delta$ 120-150 ppm; Pyrazole carbons: $\delta$ 110-155 ppm; Aldehyde carbonyl carbon: $\delta$ 185-195 ppm.
IR ( $\text{cm}^{-1}$ )	$\sim$ 3200-3400 (N-H stretching); $\sim$ 3000-3100 (aromatic C-H stretching); $\sim$ 2700-2800 (aldehyde C-H stretching); $\sim$ 1670-1690 (C=O stretching); $\sim$ 1500-1600 (C=C and C=N stretching).
Mass Spec.	Expected molecular ion peak ( $\text{M}^+$ ) at $m/z \approx 206$ .

## Conclusion

**3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde** is a valuable heterocyclic intermediate with demonstrated potential in the synthesis of pharmacologically active compounds, particularly in the areas of oncology and anti-inflammatory research. Its straightforward synthesis via the Vilsmeier-Haack reaction and the potent biological activities of its derivatives make it a compound of high interest for further investigation and development in medicinal chemistry.

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